4-Amino-3-methylbiphenyl, hydrochloride
Overview
Description
4-Amino-3-methylbiphenyl, hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C13H14ClN and its molecular weight is 219.71 g/mol. The purity is usually 95%.
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Scientific Research Applications
Uterine Relaxants : Compounds related to 4-Amino-3-methylbiphenyl, hydrochloride, specifically 1-(4-hydroxyphenyl)-2-[3-(substituted phenoxy)-2-hydroxy-1-propyl]amino-1-propanol hydrochlorides, demonstrate potent uterine relaxant activity. These compounds significantly delay labor onset in pregnant rats, suggesting their potential use in managing preterm labor (Viswanathan, Kodgule, & Chaudhari, 2005).
Toxicological Studies : 2-Biphenylamine hydrochloride, closely related to this compound, has been studied for its chronic toxic effects. Exposure to this compound in rats and mice can cause splenomegaly, congestion, and extramedullary hematopoiesis (National Toxicology Program, 1982).
Pharmaceuticals and Food Additives : 4-Aminophenol derivatives, similar in structure to this compound, exhibit broad-spectrum antimicrobial and antidiabetic activities, making them potential candidates for use in pharmaceuticals and food additives (Rafique, Kalsoom, Sajini, Ismail, & Iqbal, 2022).
Corrosion Inhibition : Research has shown that 4-MAT, a derivative of 4-Amino-3-methylbiphenyl, is effective in inhibiting acidic corrosion of mild steel in hydrochloric acid medium. This suggests its use in protecting metals against corrosion (Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009).
Antibacterial Activity : Some hydrochlorides related to 4-Amino-3-methylbiphenyl show potential antibacterial activity against Gram-positive bacteria, indicating their possible use in developing new antibacterial agents (Isakhanyan, Gevorgyan, Arakelyan, Safaryan, & Panosyan, 2014).
Antitumor Activity : Derivatives of 4-amino-3-phenylbutanoic acid, structurally related to 4-Amino-3-methylbiphenyl, have shown in vitro antitumor activity, suggesting potential as new antitumor agents (Isakhanyan, Gevorgyan, Chshmarityan, Nersesyan, Agaronyan, Danielyan, Stepanyan, & Panosyan, 2016).
Properties
IUPAC Name |
2-methyl-4-phenylaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N.ClH/c1-10-9-12(7-8-13(10)14)11-5-3-2-4-6-11;/h2-9H,14H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPYXYUWGANKMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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